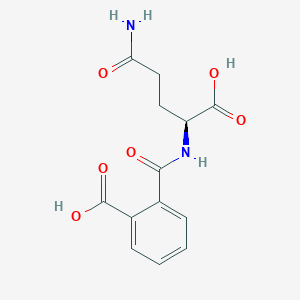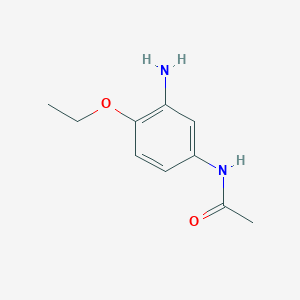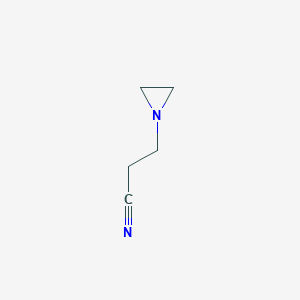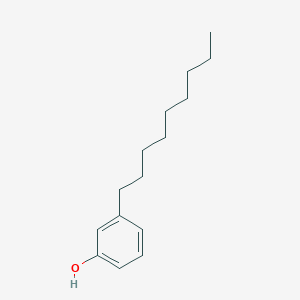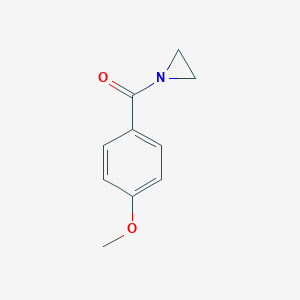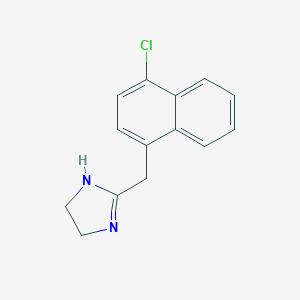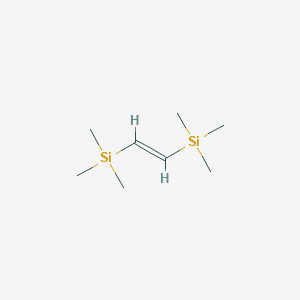
trans-1,2-Bis(trimethylsilyl)ethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-1,2-Bis(trimethylsilyl)ethylene, also known as TMS-ethene, is a chemical compound that has been extensively studied for its potential applications in organic synthesis and materials science. This compound is a colorless liquid that is highly reactive and can be used for a variety of purposes. In
Wirkmechanismus
Trans-1,2-Bis(trimethylsilyl)ethylene is a highly reactive compound that can undergo a variety of chemical reactions. One of the most significant reactions of trans-1,2-Bis(trimethylsilyl)ethylene is its ability to undergo addition reactions with a variety of nucleophiles. This reaction is typically catalyzed by a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The resulting adducts can be used as intermediates for the synthesis of a variety of organic compounds.
Biochemical and Physiological Effects:
trans-1,2-Bis(trimethylsilyl)ethylene has not been extensively studied for its biochemical and physiological effects. However, it is known that trans-1,2-Bis(trimethylsilyl)ethylene can react with a variety of biological molecules, including proteins and nucleic acids. This reactivity could potentially lead to unwanted side effects if trans-1,2-Bis(trimethylsilyl)ethylene is used in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
Trans-1,2-Bis(trimethylsilyl)ethylene has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a building block for the synthesis of a variety of organic compounds. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene is relatively easy to handle and store. However, trans-1,2-Bis(trimethylsilyl)ethylene is also highly reactive and can be difficult to control in some reactions. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene can be expensive to synthesize, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on trans-1,2-Bis(trimethylsilyl)ethylene. One potential direction is the development of new synthetic methods for trans-1,2-Bis(trimethylsilyl)ethylene and its derivatives. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene could be used as a monomer for the synthesis of new types of polymers with unique properties. Finally, trans-1,2-Bis(trimethylsilyl)ethylene could be studied for its potential applications in materials science, such as in the development of new types of electronic materials.
Synthesemethoden
Trans-1,2-Bis(trimethylsilyl)ethylene can be synthesized by the reaction of trimethylsilyl chloride with acetylene in the presence of a palladium catalyst. This reaction results in the formation of trans-1,2-Bis(trimethylsilyl)ethylene and hydrogen chloride gas. The reaction is exothermic and requires careful control of the reaction conditions to prevent the formation of unwanted byproducts.
Wissenschaftliche Forschungsanwendungen
Trans-1,2-Bis(trimethylsilyl)ethylene has been used in a variety of scientific research applications. One of the most significant applications of trans-1,2-Bis(trimethylsilyl)ethylene is in organic synthesis. trans-1,2-Bis(trimethylsilyl)ethylene can be used as a building block for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, trans-1,2-Bis(trimethylsilyl)ethylene has been used as a monomer for the synthesis of novel polymers with unique properties.
Eigenschaften
IUPAC Name |
trimethyl-[(E)-2-trimethylsilylethenyl]silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGXUPKDZBCKPF-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Bis(trimethylsilyl)ethylene | |
CAS RN |
18178-59-1 |
Source


|
| Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


